molecular formula C6H14O7P B3041667 Praseodymium(III) acetate hydrate CAS No. 334869-74-8

Praseodymium(III) acetate hydrate

Cat. No.: B3041667
CAS No.: 334869-74-8
M. Wt: 339.08 g/mol
InChI Key: QPBWWHHFCKKZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Praseodymium(III) acetate hydrate is an inorganic compound composed of a praseodymium atom trication and three acetate groups as anions. This compound commonly forms the dihydrate, with the chemical formula Pr(C₂H₃O₂)₃·2H₂O. It appears as a green solid and is known for its applications in various scientific fields .

Biochemical Analysis

Biochemical Properties

Praseodymium(III) acetate hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with acidic cation exchange resins, which are used in the recovery and separation of rare earth elements . The compound’s interaction with these resins involves the formation of complexes that facilitate the adsorption and desorption processes. Additionally, this compound can form complexes with proteins and enzymes, potentially affecting their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest in biochemical research. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the adsorption capacity of cells when used in conjunction with cation exchange resins . These interactions can lead to changes in cellular behavior, including alterations in metabolic activity and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade into other praseodymium-containing compounds, such as praseodymium(III) oxyacetate and praseodymium(III) oxycarbonate . These degradation products can have different biochemical properties and effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. In some cases, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors in determining its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and localization within cells . Once inside the cells, this compound can accumulate in specific compartments, influencing its activity and interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium(III) acetate hydrate can be synthesized through the reaction of praseodymium(III) oxide with acetic acid. The reaction typically proceeds as follows: [ \text{Pr}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Pr}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Alternatively, praseodymium(III) carbonate or praseodymium(III) hydroxide can be used as starting materials .

Industrial Production Methods: In industrial settings, this compound is produced by reacting praseodymium(III) oxide with acetic acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in aqueous solution, followed by crystallization to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions: Praseodymium(III) acetate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized under specific conditions to form higher oxidation state compounds.

    Reduction: It can be reduced using suitable reducing agents to form lower oxidation state compounds.

Major Products:

Scientific Research Applications

Praseodymium(III) acetate hydrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison: Praseodymium(III) acetate hydrate is unique due to its specific electronic configuration and the resulting chemical properties. Compared to other lanthanide acetates, it exhibits distinct coordination behavior and reactivity, making it valuable in specific applications such as color glass production and catalysis .

Properties

IUPAC Name

acetic acid;praseodymium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBWWHHFCKKZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Pr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7Pr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Praseodymium(III) acetate hydrate
Reactant of Route 2
Praseodymium(III) acetate hydrate
Reactant of Route 3
Praseodymium(III) acetate hydrate
Reactant of Route 4
Praseodymium(III) acetate hydrate
Reactant of Route 5
Praseodymium(III) acetate hydrate
Reactant of Route 6
Praseodymium(III) acetate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.